Cas no 32214-91-8 (Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-)
![Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- structure](https://it.kuujia.com/scimg/cas/32214-91-8x500.png)
32214-91-8 structure
Nome del prodotto:Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-
Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-
- ACETYL CARYOPHYLLENE
- CARYOPHYLLENE ACETATE
- Caryophyllenalcoholacetate
- CARYOPHYLLENE ALCOHOL ACETATE
- Caryophyllenylacetate
- Caryophyllenylacetateexcloveleafoil
- Clove,ext.,acetylated
- Einecs 250-960-1
- Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate
- Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate, (1R,5S,9S)-
- 32214-91-8
- 67843-79-2
- (4,11,11-trimethyl-8-methylidene-5-bicyclo[7.2.0]undec-3-enyl) acetate
-
- Inchi: InChI=1S/C17H26O2/c1-11-7-9-16(19-13(3)18)12(2)6-8-15-14(11)10-17(15,4)5/h6,14-16H,1,7-10H2,2-5H3/b12-6+
- Chiave InChI: OCLOVRSVPZPWHE-WUXMJOGZSA-N
- Sorrisi: CC(OC1CCC(=C)C2C(C(C2)(C)C)CC=C1C)=O |t:16|
Proprietà calcolate
- Massa esatta: 262.19300
- Massa monoisotopica: 262.19328
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 417
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.7
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Solido cristallino
- Densità: 0.99
- Punto di ebollizione: 324.5 °C at 760 mmHg
- Punto di infiammabilità: 143.1 °C
- Indice di rifrazione: 1.498
- PSA: 26.30000
- LogP: 4.26680
Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- Letteratura correlata
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
32214-91-8 (Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-) Prodotti correlati
- 97-42-7(2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate)
- 2306-78-7(1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, 3-acetate)
- 2172224-81-4(methyl 2-(4-aminopyridin-2-yl)propanoate)
- 503068-37-9((1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol)
- 306935-15-9(1,2,2-Trimethyl-cyclopentane-1,3-dicarboxylic acid 3-methyl ester)
- 2227761-34-2((2S)-5-(dimethylamino)pentan-2-ol)
- 1017254-66-8(1,3-Diethoxyimidazolium bis(trifluoromethylsulfonyl)imide)
- 1021264-46-9(3-benzyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide)
- 84478-76-2(1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene)
- 1558272-72-2(2-methyl-2-1-(trifluoroacetyl)piperidin-3-ylpropanoic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
